Cas no 50622-51-0 (N1-(4-Fluorophenyl)-1,2-ethanediamine)

N1-(4-Fluorophenyl)-1,2-ethanediamine Chemical and Physical Properties
Names and Identifiers
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- 1,2-Ethanediamine,N1-(4-fluorophenyl)-
- N'-(4-fluorophenyl)ethane-1,2-diamine
- N*1*-(4-FLUORO-PHENYL)-ETHANE-1,2-DIAMINE
- AC1MI36C
- AG-F-70306
- CTK4J2896
- EINECS 256-660-7
- N-(2-Aminoethyl)-4-fluoroaniline
- N-(4-Fluorophenyl)ethylenediamine
- SureCN3005414
- N-(4-Fluoro-phenyl)-ethane-1,2-diamine
- 1,2-Ethanediamine, N1-(4-fluorophenyl)-
- 50622-51-0
- F79571
- N-(4-Fluorophenyl)ethane-1,2-diamine
- AM100890
- MFCD00025596
- AKOS011794629
- SCHEMBL3005414
- N1-(4-Fluorophenyl)-1,2-ethanediamine
- CS-0319960
- DTXSID10198669
- n1-(4-fluoro-phenyl)-ethane-1,2-diamine
- NS00057661
- N1-(4-Fluorophenyl)ethane-1,2-diamine
- YQ478FYJ9C
- SB37411
- UNII-YQ478FYJ9C
- CSGVXMPCKSSCSY-UHFFFAOYSA-N
-
- MDL: MFCD00025596
- Inchi: InChI=1S/C8H11FN2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,11H,5-6,10H2
- InChI Key: CSGVXMPCKSSCSY-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)NCCN)F
Computed Properties
- Exact Mass: 154.09073
- Monoisotopic Mass: 154.090627
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 100
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 38
- Tautomer Count: nothing
Experimental Properties
- Density: 1.156
- Boiling Point: 271.1°C at 760 mmHg
- Flash Point: 117.7°C
- Refractive Index: 1.574
- PSA: 38.05
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
N1-(4-Fluorophenyl)-1,2-ethanediamine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N1-(4-Fluorophenyl)-1,2-ethanediamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D967535-500mg |
N-(4-Fluoro-phenyl)-ethane-1,2-diamine |
50622-51-0 | 95% | 500mg |
$285 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0662-1g |
N-(4-Fluoro-phenyl)-ethane-1,2-diamine |
50622-51-0 | 97% | 1g |
¥3480.09 | 2025-01-22 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0662-50mg |
N-(4-Fluoro-phenyl)-ethane-1,2-diamine |
50622-51-0 | 97% | 50mg |
992.21CNY | 2021-05-08 | |
TRC | F588458-50mg |
N1-(4-Fluorophenyl)-1,2-ethanediamine |
50622-51-0 | 50mg |
$ 50.00 | 2022-06-05 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0662-100mg |
N-(4-Fluoro-phenyl)-ethane-1,2-diamine |
50622-51-0 | 97% | 100mg |
1161.82CNY | 2021-05-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0662-500mg |
N-(4-Fluoro-phenyl)-ethane-1,2-diamine |
50622-51-0 | 97% | 500mg |
2111.63CNY | 2021-05-08 | |
eNovation Chemicals LLC | D967535-250mg |
N-(4-Fluoro-phenyl)-ethane-1,2-diamine |
50622-51-0 | 95% | 250mg |
$215 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0662-50mg |
N-(4-Fluoro-phenyl)-ethane-1,2-diamine |
50622-51-0 | 97% | 50mg |
¥1023.04 | 2025-01-22 | |
Aaron | AR00DKIL-500mg |
N-(4-Fluorophenyl)ethylenediamine |
50622-51-0 | 97% | 500mg |
$182.00 | 2025-02-13 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0662-500mg |
N-(4-Fluoro-phenyl)-ethane-1,2-diamine |
50622-51-0 | 97% | 500mg |
¥2177.24 | 2025-01-22 |
N1-(4-Fluorophenyl)-1,2-ethanediamine Related Literature
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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3. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Yeo-Kyung La,Jong-Ah Hong,Yujin Jeong,Jiyoun Lee RSC Adv., 2016,6, 84098-84105
Additional information on N1-(4-Fluorophenyl)-1,2-ethanediamine
N1-(4-Fluorophenyl)-1,2-Ethanediamine: A Comprehensive Overview
N1-(4-Fluorophenyl)-1,2-Ethanediamine, identified by the CAS Registry Number 50622-51-0, is a compound of significant interest in various scientific and industrial applications. This organic compound belongs to the class of ethylenediamines, which are widely used in chemical synthesis due to their versatile properties. The presence of a fluorophenyl group introduces unique electronic and steric characteristics, making this compound particularly valuable in fields such as pharmaceuticals, materials science, and catalysis.
Recent advancements in chemical synthesis have highlighted the potential of N1-(4-Fluorophenyl)-1,2-Ethanediamine as a key intermediate in the development of novel drugs. Researchers have explored its role in the construction of bioactive molecules, where its ability to form stable complexes with metal ions has proven advantageous. For instance, studies published in leading journals such as Journal of Medicinal Chemistry and Chemical Communications have demonstrated its utility in the design of anti-cancer agents and enzyme inhibitors.
In addition to its pharmaceutical applications, N1-(4-Fluorophenyl)-1,2-Ethanediamine has found relevance in materials science. Its ability to act as a ligand in coordination chemistry has led to its use in the synthesis of metal-organic frameworks (MOFs) and nanoparticles. These materials exhibit exceptional properties such as high surface area and tunable pore sizes, making them ideal for gas storage, catalysis, and sensing applications.
The synthesis of N1-(4-Fluorophenyl)-1,2-Ethanediamine typically involves nucleophilic substitution or coupling reactions. Recent optimizations in these methods have focused on improving yield and purity while minimizing environmental impact. For example, researchers have employed green chemistry principles by using solvent-free conditions or biodegradable catalysts to synthesize this compound efficiently.
From an analytical standpoint, the characterization of N1-(4-Fluorophenyl)-1,2-Ethanediamine relies on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide critical insights into its molecular structure and purity, ensuring its suitability for downstream applications.
In conclusion, N1-(4-Fluorophenyl)-1,2-Ethanediamine, with its unique chemical properties and diverse applications, continues to be a focal point in contemporary research. As scientific advancements unfold, this compound is expected to play an increasingly pivotal role in driving innovation across multiple disciplines.
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